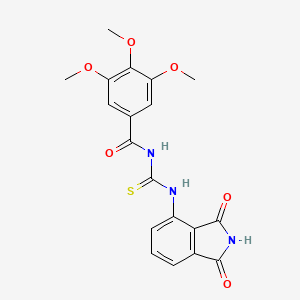

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide, also known as DTBM-THIO, is a small molecule that has gained attention in the scientific community due to its potential applications in various research fields. It belongs to the class of isoindolinones and has a molecular weight of 426.5 g/mol.

Scientific Research Applications

Pharmacological Applications

Research on compounds with complex biochemical profiles, such as those with antioxidant, anti-inflammatory, and anticancer properties, is extensive. For example, compounds like Gallic acid and Chlorogenic acid (CGA) have been studied for their powerful anti-inflammatory properties and potential in treating various diseases due to their ability to modulate lipid metabolism and glucose levels, which could be relevant to the pharmacological applications of complex compounds like the one (Bai et al., 2020); (Naveed et al., 2018).

Biochemical and Molecular Mechanisms

The biochemical and molecular mechanisms underlying the actions of pharmacologically active compounds are crucial for their therapeutic application. Studies on enzymes and their dynamics, such as those involving p-hydroxybenzoate hydroxylase, offer insights into how similar compounds might interact at the molecular level, influencing electron transport and oxidative phosphorylation, which are critical for understanding the molecular basis of potential therapeutic actions (Entsch et al., 2005).

Mechanism of Action

Target of Action

The primary target of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide is the enzyme NUDT5, which plays a crucial role in hormone signaling in breast cancer cells .

Mode of Action

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide: interacts with NUDT5 at the molecular level, blocking hormone signaling in breast cancer cells . The compound NPD-12, a derivative of this compound, showed the highest molecular binding energy, interacting more effectively than the reference drug 5-FU .

Biochemical Pathways

The biochemical pathways affected by N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide are primarily related to hormone signaling in breast cancer cells . By inhibiting NUDT5, the compound disrupts these pathways, potentially leading to a decrease in the proliferation of cancer cells .

Result of Action

The result of the action of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide is a potential decrease in the proliferation of breast cancer cells . In vitro studies have shown that some derivatives of this compound are effectively cytotoxic against MCF7 cells .

properties

IUPAC Name |

N-[(1,3-dioxoisoindol-4-yl)carbamothioyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S/c1-26-12-7-9(8-13(27-2)15(12)28-3)16(23)22-19(29)20-11-6-4-5-10-14(11)18(25)21-17(10)24/h4-8H,1-3H3,(H,21,24,25)(H2,20,22,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYMHCGRUVHQIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2568862.png)

![dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2568864.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2568868.png)

![2,4,5-trimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2568875.png)

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2568881.png)